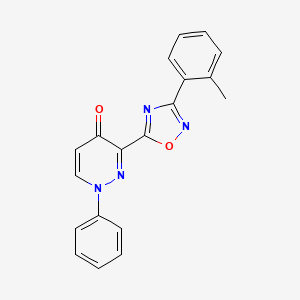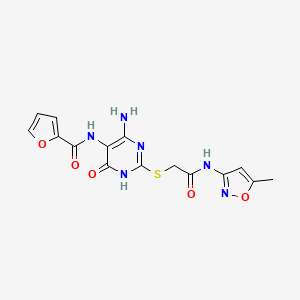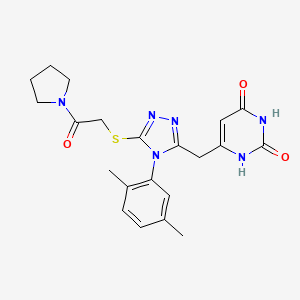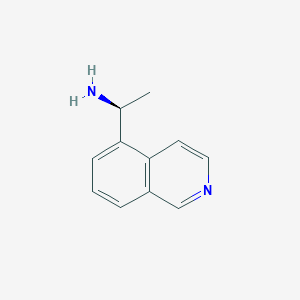![molecular formula C8H10ClNOS B2988129 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide CAS No. 793727-52-3](/img/structure/B2988129.png)
2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide” is a chemical compound with the molecular formula C8H10ClNOS . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12ClNOS/c1-7(8-4-3-5-13-8)11(2)9(12)6-10/h3-5,7H,6H2,1-2H3 . This indicates that the molecule consists of a thiophene ring attached to an acetamide group via an ethyl chain, with a chlorine atom attached to the acetamide carbon.科学的研究の応用
Environmental and Biological Impact Studies
The compound 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide is structurally related to various chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor, which are extensively used in agriculture. Research conducted by Coleman et al. (2000) explored the comparative metabolism of these herbicides and their metabolites in human and rat liver microsomes. It was found that the carcinogenicity of these compounds might involve complex metabolic activation pathways, leading to DNA-reactive products. The study highlighted the metabolism of chloroacetamide herbicides into compounds such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which further undergo bioactivation to potentially carcinogenic products. This research is crucial for understanding the metabolic pathways and potential risks associated with the use of chloroacetamide herbicides, offering insights into the environmental and biological impacts of related compounds including this compound (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Structural Analysis
Another aspect of scientific research applications involves the synthesis and structural analysis of compounds structurally related to this compound. Sharma et al. (2018) reported on the synthesis, structure, and molecular docking analysis of an anticancer drug, highlighting the importance of structural analysis in developing therapeutic agents. Although the compound studied was N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, the methodology and findings provide a framework for analyzing and synthesizing compounds with potential biological activities, including those related to this compound (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).
Antimicrobial and Anticancer Potential
Research into the antimicrobial and anticancer potential of compounds similar to this compound is also significant. For instance, Fuloria et al. (2009) synthesized novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide, evaluating their antibacterial and antifungal activities. This study is relevant for understanding how structural modifications can influence the biological activity of chloroacetamide derivatives and related compounds, potentially leading to the development of new antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009).
将来の方向性
The future directions for research on “2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide” and other thiophene derivatives could involve the design and discovery of new drug molecules, given their wide range of pharmacological activities . Further investigations into the synthesis, characterization, and pharmacological activity of novel thiophene moieties could be of interest .
作用機序
Mode of Action
Based on its structural similarity to other thiophene derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .
特性
IUPAC Name |
2-chloro-N-(1-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-6(10-8(11)5-9)7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCUYEBCUHAHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2988046.png)

![2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2988050.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2988053.png)

![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)



![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)
![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)
![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)
